

Hexacosanoic acid structure and chemical formula.

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An In-depth Technical Guide to **Hexacosanoic Acid**: Structure, Properties, and Metabolism

Hexacosanoic acid, also known as cerotic acid, is a very long-chain saturated fatty acid (VLCFA) with significant roles in various biological systems and industrial applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, metabolic pathways, and the analytical methods used for its characterization, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Formula

Hexacosanoic acid is a saturated fatty acid containing a 26-carbon chain.[1] Its structure consists of a 25-carbon alkyl chain attached to a carboxylic acid group.

- Chemical Formula: C₂₆H₅₂O₂[1][2][3]
- Structural Formula: CH₃(CH₂)₂₄COOH[1][4][5]
- IUPAC Name: Hexacosanoic acid[2][6]
- Synonyms: Cerotic acid, Ceratinic acid, Ceric acid, n-Hexacosanoic acid[3][6]

The long, unbranched hydrocarbon tail imparts a highly nonpolar and hydrophobic character to the molecule, while the carboxylic acid head is polar and hydrophilic.



Physicochemical Properties

The quantitative properties of **hexacosanoic acid** are summarized in the table below. These characteristics are crucial for understanding its behavior in biological membranes, its low solubility in aqueous solutions, and for developing analytical and industrial processes.

Property	Value	References
Molar Mass	396.700 g·mol⁻¹	[1][2][6]
Appearance	White solid (impure samples may appear yellowish)	[1][4]
Melting Point	87.7 °C (189.9 °F; 360.8 K)	[1]
Boiling Point	250 °C (482 °F; 523 K) at reduced pressure	[1]
Density	0.8198 g/cm3 (at 100 °C)	[1]
Solubility	Insoluble in water; soluble in boiling ethanol.	[5]
CAS Number	506-46-7	[2][3]

Metabolic Pathways

Hexacosanoic acid, as a VLCFA, undergoes distinct metabolic processes for its synthesis (elongation) in the endoplasmic reticulum and its breakdown (β -oxidation) primarily within peroxisomes.[7] Dysregulation of these pathways can lead to the accumulation of VLCFAs, which is associated with severe neurological disorders such as X-linked adrenoleukodystrophy (ALD).[1][6][8]

Biosynthesis: Fatty Acid Elongation

The synthesis of **hexacosanoic acid** occurs through a four-step elongation cycle in the endoplasmic reticulum, where a pre-existing fatty acyl-CoA is extended by two carbons using malonyl-CoA as the carbon donor.[7]





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Caption: The very long-chain fatty acid elongation cycle in the endoplasmic reticulum.

Catabolism: Peroxisomal β-Oxidation

The degradation of **hexacosanoic acid** primarily occurs in peroxisomes because mitochondria are unable to efficiently oxidize VLCFAs. The process involves a series of enzymatic reactions that shorten the fatty acid chain.





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Caption: The β-oxidation pathway for very long-chain fatty acids in the peroxisome.

Experimental Protocols

The analysis of **hexacosanoic acid** in biological samples is critical for diagnosing metabolic disorders and for research in lipidomics. Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantification of VLCFAs.[9]

Protocol: Quantification of Hexacosanoic Acid by GC-MS

This protocol outlines the key steps for analyzing **hexacosanoic acid** in biological samples like plasma, cultured cells, or tissue homogenates.

- 1. Sample Preparation and Lipid Extraction:
- Biological samples (e.g., cell pellets, tissue homogenates) are placed in glass tubes with Teflon-lined caps.[10]

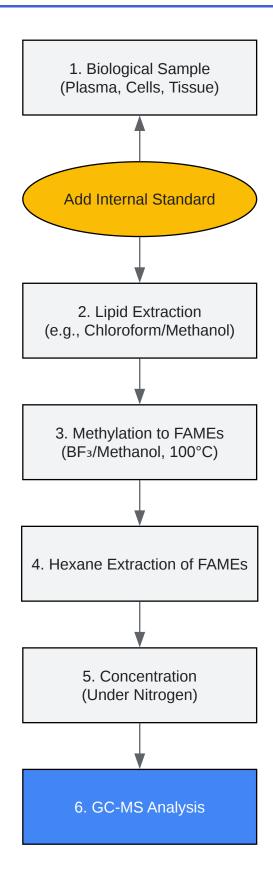
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- An internal standard, such as a stable isotope-labeled hexacosanoic acid or an odd-chain fatty acid (e.g., heptadecanoic acid), is added to each sample for accurate quantification.[11]
- Lipids are extracted from the sample using a solvent mixture, typically chloroform/methanol.
 [10]
- 2. Methylation (Derivatization):
- To increase volatility for gas chromatography, the carboxylic acid group of hexacosanoic acid is converted into a fatty acid methyl ester (FAME).
- The lipid extract is mixed with a methylation reagent, such as 14% Boron Trifluoride in methanol (BF₃/methanol).[10]
- The mixture is heated at 90–110°C for approximately one hour.[10]
- After cooling, water and a nonpolar solvent (e.g., hexane) are added. The FAMEs partition
 into the hexane layer.[10]
- The hexane layer is collected and concentrated under a stream of nitrogen.[10]
- 3. GC-MS Analysis:
- The concentrated FAME sample is injected into the GC-MS system.
- Gas Chromatography (GC): The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-5MS column).[11] The oven temperature is programmed to ramp up to ensure separation of different fatty acids.[11]
- Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they are
 ionized (typically by electron impact) and fragmented. The mass spectrometer separates the
 resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for
 each compound that allows for positive identification and quantification.





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Caption: Experimental workflow for the analysis of hexacosanoic acid using GC-MS.



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